molecular formula C10H10BrNO3 B1337221 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile CAS No. 832674-46-1

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Cat. No.: B1337221
CAS No.: 832674-46-1
M. Wt: 272.09 g/mol
InChI Key: IEYASXGZDIWRMO-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzonitrile, featuring bromine, hydroxyethoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile typically involves the bromination of 4-(2-hydroxyethoxy)-5-methoxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and nitrile can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde
  • 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzoic acid
  • 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzylamine

Uniqueness

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYASXGZDIWRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427428
Record name 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-46-1
Record name 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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